2''-Acetylastragalin
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Description
2’'-Acetylastragalin is a compound isolated from the aerial parts of Delphinium staphisagria . It has an IC50 value of 6.5 μM for Vero cells and exhibits trypanocidal activity .
Molecular Structure Analysis
The molecular formula of 2’'-Acetylastragalin is C23H22O12 . Its average mass is 490.414 Da and its monoisotopic mass is 490.111115 Da . It has 5 defined stereocentres .
Physical And Chemical Properties Analysis
2’'-Acetylastragalin has a density of 1.7±0.1 g/cm3 . Its boiling point is 797.2±60.0 °C at 760 mmHg . The compound has a molar refractivity of 114.0±0.4 cm3 . It has 12 H bond acceptors, 6 H bond donors, and 6 freely rotating bonds .
Scientific Research Applications
Anti-Trypanosomal Activity
2’'-Acetylastragalin, isolated from the aerial parts of Delphinium staphisagria, has been evaluated for its anti-trypanosomal activities . This suggests its potential use in the treatment or prevention of infections caused by protozoal organisms belonging to the suborder Trypanosomatida .
Anti-Inflammatory and Antimicrobial Agents
Acylated flavonoids, like 2’‘-Acetylastragalin, have been reported to have potential antimicrobial and anti-inflammatory effects . This indicates that 2’'-Acetylastragalin could be considered in future drug developments, especially as anti-inflammatory and antimicrobial agents .
Analgesic and Anti-Nociceptive Effects
The acylated flavonoids, including 2’‘-Acetylastragalin, have been reported to exhibit analgesic and anti-nociceptive effects . This suggests that 2’'-Acetylastragalin could potentially be used in the management of pain.
Antiparasitic Activity
2’'-Acetylastragalin has been reported to have antiparasitic activity . This suggests its potential use in the treatment of parasitic infections.
Binding Affinities to Molecular Targets
Docking simulations of acylated flavonoids have revealed that these compounds, including 2’‘-Acetylastragalin, have strong binding affinities to molecular targets . This indicates that 2’'-Acetylastragalin could potentially be used in the development of drugs targeting specific molecular structures.
Inhibition of Matrix Metallopeptidase (MMP)
Some acylated flavonoids have been found to have strong binding affinities into Human matrix metallopeptidase (MMP) 2 and 9 catalytic domains . This suggests that 2’'-Acetylastragalin could potentially be used in the development of drugs that inhibit MMP.
properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O12/c1-9(25)32-22-19(31)17(29)15(8-24)34-23(22)35-21-18(30)16-13(28)6-12(27)7-14(16)33-20(21)10-2-4-11(26)5-3-10/h2-7,15,17,19,22-24,26-29,31H,8H2,1H3/t15-,17-,19+,22-,23+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEQHAGXLGTSKL-OPCQMSRDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C(OC1OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501118356 |
Source
|
Record name | 3-[(2-O-Acetyl-β-D-glucopyranosyl)oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501118356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2''-Acetylastragalin | |
CAS RN |
1206734-95-3 |
Source
|
Record name | 3-[(2-O-Acetyl-β-D-glucopyranosyl)oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206734-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(2-O-Acetyl-β-D-glucopyranosyl)oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501118356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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